molecular formula C12H16N2O4 B14853519 Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate

Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate

Cat. No.: B14853519
M. Wt: 252.27 g/mol
InChI Key: GZGRBTSPHDYGBI-UHFFFAOYSA-N
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Description

Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and carbamate groups, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 4-formyl-5-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (4-formyl-5-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(4-formyl-5-hydroxypyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-5-8-4-13-6-10(16)9(8)7-15/h4,6-7,16H,5H2,1-3H3,(H,14,17)

InChI Key

GZGRBTSPHDYGBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=O)O

Origin of Product

United States

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